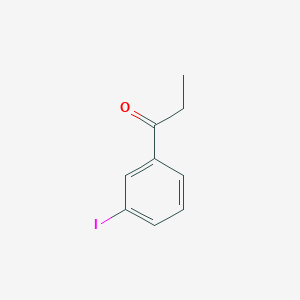

1-(3-Iodophenyl)propan-1-one

Descripción

1-(3-Iodophenyl)propan-1-one is an aryl ketone featuring an iodine substituent at the meta position of the phenyl ring.

Propiedades

Fórmula molecular |

C9H9IO |

|---|---|

Peso molecular |

260.07 g/mol |

Nombre IUPAC |

1-(3-iodophenyl)propan-1-one |

InChI |

InChI=1S/C9H9IO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 |

Clave InChI |

PZOUKTKZNDZEFM-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C1=CC(=CC=C1)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Fluorine substituents (strong electron-withdrawing effect) generally yield higher efficiencies in coupling reactions compared to chlorine or bromine.

- Brominated derivatives show reduced yields under similar conditions, possibly due to steric hindrance or slower oxidative addition.

Electronic and Steric Effects

Iodine’s larger atomic radius (1.33 Å vs. 1.14 Å for bromine) may increase steric bulk, while its lower electronegativity (2.66 vs. 3.00 for chlorine) reduces electron-withdrawing effects. These properties could slow reaction kinetics but enhance halogen-bonding interactions in biological systems.

Comparison Based on Substituent Position (Meta vs. Para)

Para-substituted analogs often exhibit distinct reactivity and physical properties compared to meta isomers:

Key Observations :

- Para-substituted derivatives often show higher yields in coupling reactions, likely due to reduced steric hindrance.

- Meta-substituted compounds like 1-(3-Iodophenyl)propan-1-one may face synthetic challenges but could offer unique regioselectivity in drug design.

Comparison with Non-Halogenated Propan-1-one Derivatives

Non-halogenated analogs, such as 1-(piperidin-1-yl)propan-1-one, demonstrate distinct applications:

| Compound | Biological Activity | Reference |

|---|---|---|

| 1-(Piperidin-1-yl)propan-1-one | >90% inhibition of ALDH1A1/ALDH2 at 10 μM | |

| 1-(3-Iodophenyl)propan-1-one | Potential antifungal/antimicrobial activity |

Key Observations :

- Piperidine-linked derivatives exhibit enzyme inhibition, suggesting that iodine’s polarizability could enhance target binding in therapeutic contexts.

- Ferrocenyl-iodophenyl hybrids (e.g., 1-Ferrocenyl-3-((3-iodophenyl)amino)propan-1-one) show bioactivity, underscoring iodine’s role in stabilizing metal-organic complexes.

Key Observations :

- Iodine’s role in enhancing lipophilicity may improve membrane permeability, a critical factor in antifungal and anticancer applications.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.